

Spectroscopic Analysis of 4-Bromo-5-chloro-2-nitroaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-nitroaniline

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Abstract: This technical guide provides a summary of available spectroscopic data for aromatic nitroanilines, with a focus on the structural characterization of halogenated derivatives. Due to the limited availability of public data for **4-Bromo-5-chloro-2-nitroaniline**, this document presents a detailed analysis of the closely related compound, 4-Bromo-2-nitroaniline, as a reference. The guide includes comprehensive tables of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for these analytical techniques and includes a workflow diagram for the spectroscopic analysis of a novel chemical entity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

4-Bromo-5-chloro-2-nitroaniline is a halogenated aromatic amine with potential applications in organic synthesis and materials science. Its structural elucidation is critical for understanding its chemical properties and reactivity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are essential tools for the unambiguous identification and characterization of such molecules. This guide aims to provide a comprehensive resource on the spectroscopic properties of this class of compounds.

While experimental spectroscopic data for **4-Bromo-5-chloro-2-nitroaniline** is not readily available in public databases, this guide presents the data for the structurally similar compound, 4-Bromo-2-nitroaniline (CAS Number: 875-51-4). This information can serve as a valuable reference for predicting the spectral characteristics of **4-Bromo-5-chloro-2-**

nitroaniline and for guiding the analytical efforts of researchers working with this and related compounds.

Spectroscopic Data for 4-Bromo-2-nitroaniline

The following sections summarize the key spectroscopic data for 4-Bromo-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is fundamental for molecular structure determination.

Table 1: ^1H NMR Data for 4-Bromo-2-nitroaniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2: ^{13}C NMR Data for 4-Bromo-2-nitroaniline

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific peak assignments for ^1H and ^{13}C NMR of 4-Bromo-2-nitroaniline are not consistently available across public databases. The expected spectra would show signals in the aromatic region for the protons and carbons of the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Table 3: IR Absorption Data for 4-Bromo-2-nitroaniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong, Broad	N-H stretch (amine)
1620 - 1580	Strong	N-H bend (amine)
1550 - 1490	Strong	Asymmetric NO ₂ stretch
1360 - 1290	Strong	Symmetric NO ₂ stretch
~820	Strong	C-H out-of-plane bend
~600	Medium-Strong	C-Br stretch

Note: The values presented are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of 4-Bromo-2-nitroaniline is 217.02 g/mol. The mass spectrum of 4-Bromo-2-nitroaniline would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Mass Spectrometry Data for 4-Bromo-2-nitroaniline

m/z	Relative Intensity (%)	Assignment
218	~97	[M+2] ⁺
216	100	[M] ⁺
170	High	[M-NO ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic amine.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid sample is accurately weighed.
- The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
- The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[\[2\]](#)[\[3\]](#)
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ^1H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-10 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.
- About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together.

- The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

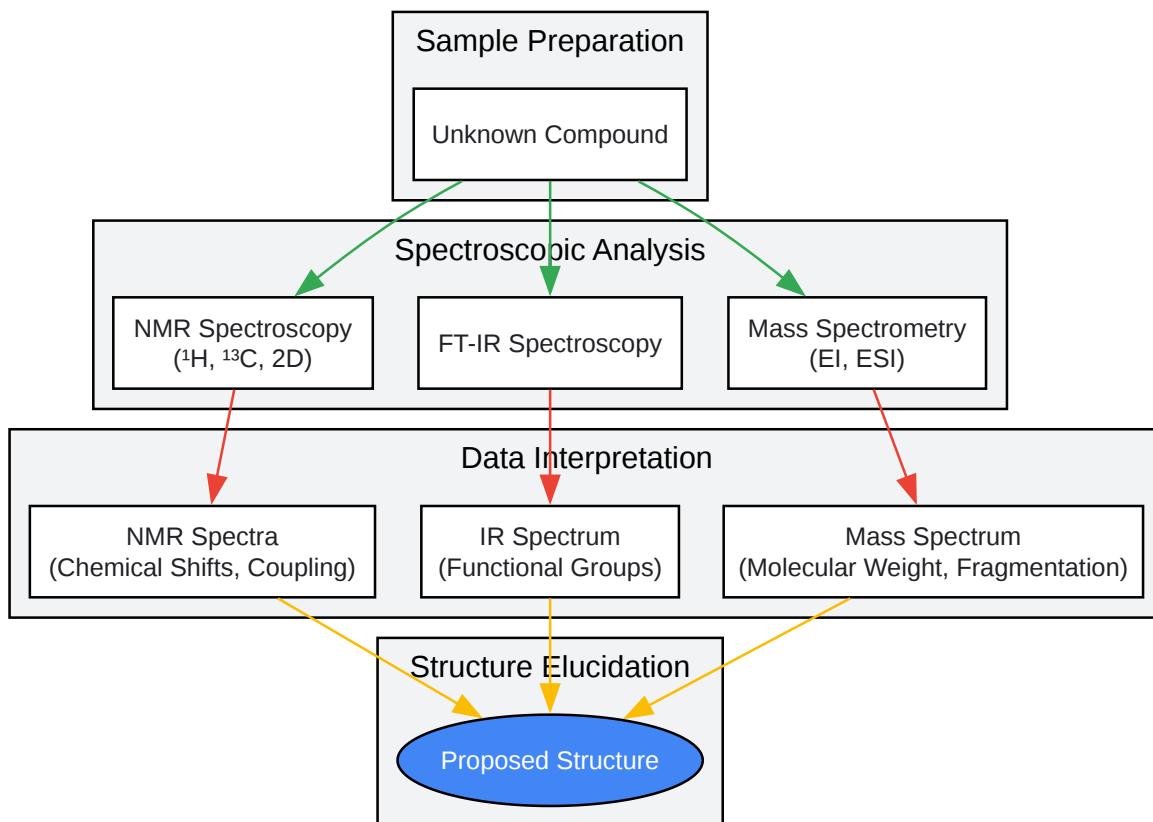
- A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.
- The sample is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[\[4\]](#)[\[5\]](#)
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using various spectroscopic techniques.

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Caption: Workflow for structural elucidation of a chemical compound.

Conclusion

This technical guide has provided an overview of the spectroscopic characterization of 4-Bromo-2-nitroaniline as a proxy for **4-Bromo-5-chloro-2-nitroaniline**. The presented data tables and experimental protocols offer a valuable resource for researchers involved in the synthesis and analysis of halogenated nitroanilines. The structured workflow for spectroscopic analysis further provides a logical framework for the characterization of novel chemical entities. Further experimental work is required to determine the precise spectroscopic data for **4-Bromo-5-chloro-2-nitroaniline**.

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